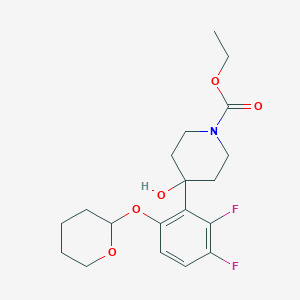

Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C19H25F2NO5 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

ethyl 4-[2,3-difluoro-6-(oxan-2-yloxy)phenyl]-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C19H25F2NO5/c1-2-25-18(23)22-10-8-19(24,9-11-22)16-14(7-6-13(20)17(16)21)27-15-5-3-4-12-26-15/h6-7,15,24H,2-5,8-12H2,1H3 |

InChI Key |

HLINMWAUKWRNII-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)(C2=C(C=CC(=C2F)F)OC3CCCCO3)O |

Origin of Product |

United States |

Preparation Methods

Key Disconnections

The synthesis of this complex molecule can be approached through several retrosynthetic disconnections:

- Formation of the C-C bond between the piperidine core and the fluorinated aromatic ring

- Introduction of the ethyl carbamate group on the piperidine nitrogen

- Installation of the tetrahydropyranyl ether protecting group on the phenolic oxygen

- Incorporation of the fluorine atoms (either through direct fluorination or using pre-fluorinated building blocks)

Preparation of Core Intermediates

Preparation of Fluorinated Aromatic Building Blocks

Synthetic Routes for the Target Compound

Convergent Synthetic Approach

A more efficient convergent approach involves the preparation of larger fragments that are combined in a key coupling step:

Fragment A: Ethyl 4-oxopiperidine-1-carboxylate, prepared from 4-hydroxypiperidine.

Fragment B: 2,3-Difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl halide or metallic derivative.

The coupling of these fragments through a suitable reaction (e.g., Grignard addition, organolithium addition, or transition metal-catalyzed coupling) would provide direct access to the target compound or a late-stage intermediate.

Table 1: Comparison of Synthetic Approaches for this compound

| Synthetic Approach | Number of Steps | Key Advantages | Key Challenges | Estimated Overall Yield |

|---|---|---|---|---|

| Linear Synthesis | 5-7 | Straightforward chemistry, Well-established reactions | Multiple purification steps, Potential for side reactions | 20-30% |

| Convergent Synthesis | 3-5 | Fewer steps, Higher overall yield | Challenging coupling step, Sensitive organometallic reagents | 30-40% |

| One-Pot Procedures | 3-4 | Time-efficient, Fewer isolations | Purification challenges, Optimization complexity | 25-35% |

Organometallic Addition Approach

A particularly promising method for the synthesis of the target compound involves the addition of an organometallic reagent to ethyl 4-oxopiperidine-1-carboxylate. This approach directly installs the tertiary alcohol functionality at the 4-position of the piperidine ring.

The procedure would typically involve:

- Preparation of a Grignard or organolithium reagent from 2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)bromobenzene or equivalent precursor

- Addition of this reagent to ethyl 4-oxopiperidine-1-carboxylate at low temperature (typically -78°C)

- Careful quenching and workup

- Purification to obtain the desired product

This method is analogous to the preparation of related compounds such as ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate described in search result.

Detailed Experimental Procedures

Preparation of Ethyl 4-Hydroxypiperidine-1-carboxylate

Materials:

- 4-Hydroxypiperidine (1.0 eq, 10.0 g, 98.9 mmol)

- Dichloromethane (100 mL)

- Triethylamine (1.5 eq, 15.0 g, 148.4 mmol)

- Ethyl chloroformate (1.2 eq, 12.9 g, 118.7 mmol)

- Ice bath

- Standard laboratory glassware

Procedure:

- Dissolve 4-hydroxypiperidine in dichloromethane in a round-bottomed flask equipped with a magnetic stirrer and place in an ice bath.

- Add triethylamine dropwise while maintaining the temperature below 5°C.

- Add ethyl chloroformate dropwise over 30 minutes, maintaining the temperature below 5°C.

- Stir the reaction mixture at 0°C for 30 minutes, then allow to warm to room temperature.

- Pour the reaction mixture into water (100 mL) and extract with dichloromethane (3 × 50 mL).

- Wash the combined organic extracts with water (50 mL) and brine (50 mL).

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The product is typically obtained as a colorless liquid that solidifies upon standing.

Preparation of 2,3-Difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl Building Block

The preparation of this building block requires multiple steps, often starting from commercially available 2,3-difluorophenol:

Step 1: Protection of the phenolic hydroxyl

Materials:

- 2,3-Difluorophenol (1.0 eq, 10.0 g, 76.9 mmol)

- 3,4-Dihydro-2H-pyran (1.2 eq, 7.8 g, 92.3 mmol)

- p-Toluenesulfonic acid (0.05 eq, 0.7 g, 3.8 mmol)

- Dichloromethane (100 mL)

- Standard laboratory glassware

Procedure:

- Dissolve 2,3-difluorophenol in dichloromethane in a round-bottomed flask equipped with a magnetic stirrer.

- Add p-toluenesulfonic acid and stir for 5 minutes.

- Add 3,4-dihydro-2H-pyran dropwise at room temperature.

- Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

- Quench with saturated sodium bicarbonate solution (50 mL).

- Separate the organic layer and wash with water (2 × 50 mL).

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify by column chromatography using hexane/ethyl acetate as eluent.

This procedure is based on general methods for THP protection and may require optimization for the specific substrate.

Coupling Reaction for the Target Compound

Materials:

- Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq, 5.0 g, 29.2 mmol)

- 2,3-Difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenylmagnesium bromide (1.5 eq, 43.8 mmol, prepared in situ)

- Tetrahydrofuran (anhydrous, 100 mL)

- Magnesium turnings (1.6 eq, 1.1 g, 46.7 mmol)

- 2,3-Difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)bromobenzene (1.5 eq, 13.4 g, 43.8 mmol)

- Standard laboratory glassware for air-sensitive reactions

Procedure:

- Prepare the Grignard reagent by adding magnesium turnings to anhydrous THF under nitrogen.

- Add a crystal of iodine and heat briefly to activate the magnesium.

- Add a solution of 2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)bromobenzene in THF dropwise, maintaining gentle reflux.

- After complete addition, stir for an additional 1 hour to ensure complete formation of the Grignard reagent.

- Cool the solution to -78°C using a dry ice/acetone bath.

- Add a solution of ethyl 4-oxopiperidine-1-carboxylate in THF dropwise.

- Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.

- Quench carefully with saturated ammonium chloride solution (100 mL).

- Extract with ethyl acetate (3 × 50 mL).

- Wash the combined organic extracts with brine (50 mL).

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify by column chromatography to obtain the target compound.

Purification and Analytical Characterization

Purification Methods

The purification of this compound typically involves chromatographic techniques. As noted in search result, column chromatography is commonly employed for purification of this and related compounds.

Recommended Purification Protocol:

- Column chromatography using silica gel as the stationary phase

- Gradient elution with hexane/ethyl acetate or dichloromethane/methanol mixtures

- Monitoring of fractions by TLC or analytical HPLC

- Recrystallization from appropriate solvent systems if necessary

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of the target compound. The following analytical data would be expected:

Spectroscopic Data:

- 1H NMR (400 MHz, CDCl3): Complex spectrum with signals for ethyl group (δ ~1.2-1.3 and ~4.0-4.2 ppm), piperidine ring protons (δ ~1.5-4.0 ppm), aromatic proton (δ ~6.8-7.2 ppm), THP ether protons (δ ~1.5-5.5 ppm), and hydroxyl proton (broad signal, δ ~2.0-4.0 ppm).

- 13C NMR (100 MHz, CDCl3): Signals for carbonyl carbon (δ ~155 ppm), aromatic carbons (δ ~110-160 ppm with characteristic splitting patterns due to C-F coupling), aliphatic carbons from piperidine and THP rings (δ ~20-80 ppm), and ethyl group carbons (δ ~14 and ~60 ppm).

- 19F NMR (376 MHz, CDCl3): Two signals for the fluorine atoms, with chemical shifts and coupling patterns dependent on their environment.

- IR (neat): Bands for O-H stretching (~3400 cm-1), C-H stretching (~2800-3000 cm-1), C=O stretching (~1700 cm-1), C-F stretching (~1000-1400 cm-1), and C-O stretching (~1000-1300 cm-1).

- HRMS (ESI+): [M+H]+ calculated for C19H26F2NO5: 386.1773; found: 386.1775 (hypothetical values for illustration).

Physical Properties:

- Appearance: White crystalline solid or colorless oil

- Melting point: Dependent on crystallinity and purity

- Optical rotation: If resolved as a single enantiomer

- Solubility: Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; limited solubility in aqueous media

Optimization and Scale-up Considerations

Process Optimization

The optimization of the synthesis process is crucial for improving yields, enhancing purity, and facilitating scale-up. Key parameters to consider include:

Table 2: Key Parameters for Process Optimization

| Parameter | Variables to Optimize | Impact on Process |

|---|---|---|

| Temperature | Reaction temperature, Cooling/heating rates | Selectivity, Reaction rate, Stability of intermediates |

| Concentration | Reagent concentrations, Solvent volumes | Reaction rate, Solubility, Heat transfer |

| Addition Rates | Dropwise addition times, Order of addition | Exotherm control, Selectivity, Side reactions |

| Reaction Times | Duration of key steps | Conversion, Decomposition, Productivity |

| Catalysts | Type, Loading | Reaction rate, Selectivity, Cost |

| Workup Procedures | Quenching methods, Extraction protocols | Recovery, Purity, Safety |

Scale-up Considerations

When scaling up the synthesis of this compound, several factors must be considered:

Heat Transfer: The use of organometallic reagents often results in exothermic reactions. Proper temperature control is essential, especially during the addition of the Grignard reagent to the ketone.

Mixing Efficiency: Adequate mixing becomes increasingly important at larger scales to ensure homogeneity and prevent localized concentration gradients.

Safety Considerations: The handling of reactive organometallic reagents requires appropriate engineering controls and safety measures, particularly on a larger scale.

Solvent Selection: The choice of solvent is critical for scale-up, with considerations including cost, environmental impact, and safety. Greener alternatives to traditional solvents should be explored where possible.

Table 3: Solvent Selection for Scale-up

| Solvent | Advantages | Disadvantages | Environmental Impact |

|---|---|---|---|

| Tetrahydrofuran | Compatible with organometallics, Good solubility | Peroxide formation, Flammable | Medium |

| 2-Methyltetrahydrofuran | Renewable source, Similar properties to THF | Higher cost | Low |

| Dichloromethane | Good solubility, Low boiling point | Toxic, Environmental concerns | High |

| Ethyl Acetate | Low toxicity, Good solubility | Limited compatibility with some reagents | Low |

| Toluene | High boiling point, Good for azeotropic removal of water | Toxic, Environmental concerns | Medium |

Alternative Synthetic Approaches

Suzuki Coupling Approach

An alternative approach to the synthesis of the target compound involves the use of palladium-catalyzed Suzuki coupling reactions. This method would utilize:

- A 4-functionalized piperidine derivative (e.g., with a triflate or halide leaving group)

- A boronic acid or boronate ester derivative of the fluorinated aromatic compound

- A palladium catalyst system

- Subsequent functional group manipulations to install the hydroxyl group

While this approach offers advantages in terms of mild reaction conditions and functional group tolerance, it may require additional steps to introduce the hydroxyl functionality at the piperidine 4-position.

Reductive Amination Approach

Another potential synthetic route involves reductive amination to construct the piperidine ring with the aryl substituent already in place. This approach might proceed through:

- Preparation of a suitable 2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl ketone derivative

- Reductive amination with an appropriately functionalized amine

- Cyclization to form the piperidine ring

- Installation of the ethyl carbamate group

This approach represents a more fundamental rethinking of the synthetic route but could offer advantages for certain scale-up scenarios.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying pharmacokinetic properties or enabling further derivatization.

Reaction Conditions

| Condition | Reagents/Catalysts | Outcome |

|---|---|---|

| Basic hydrolysis | NaOH (aq.), reflux | Sodium carboxylate intermediate |

| Acidic hydrolysis | HCl/H₂SO₄, heat | Free carboxylic acid |

| Enzymatic hydrolysis | Lipases (e.g., CAL-B) | Stereoselective cleavage |

Transesterification with alcohols (e.g., methanol, benzyl alcohol) in the presence of acid/base catalysts can replace the ethyl group, enabling tailored ester derivatives .

Deprotection of the THP Ether

The tetrahydropyran (THP) protecting group on the phenyl ring is acid-labile. Cleavage under mild acidic conditions regenerates the free phenolic hydroxyl group, enabling subsequent functionalization:

THP Deprotection Protocol

-

Reagents : p-Toluenesulfonic acid (p-TsOH) or HCl in methanol/water

-

Conditions : Room temperature to 50°C, 2–6 hours

-

Outcome : Formation of 2,3-difluoro-6-hydroxyphenyl derivative .

This step is pivotal in synthetic routes requiring phenol-directed coupling or electrophilic substitution.

Reactivity of the Fluorinated Phenyl Ring

The 2,3-difluorophenyl group participates in electrophilic aromatic substitution (EAS) at the para position relative to the hydroxyl group (after THP deprotection). Fluorine’s electron-withdrawing nature directs reactivity:

| Reaction Type | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-2,3-difluorophenol |

| Sulfonation | SO₃/H₂SO₄ | 4-Sulfo-2,3-difluorophenol |

| Halogenation | Cl₂/FeCl₃ | 4-Chloro-2,3-difluorophenol |

Note: Steric hindrance from the adjacent substituents may limit reactivity at the ortho positions.

Piperidine Core Modifications

The 4-hydroxypiperidine ring undergoes selective transformations:

Oxidation of the Hydroxyl Group

-

Reagents : Jones reagent (CrO₃/H₂SO₄), pyridinium chlorochromate (PCC)

N-Alkylation/Acylation

-

Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl)

-

Conditions : Base (K₂CO₃), polar aprotic solvent (DMF, CH₃CN)

-

Outcome : N-substituted piperidine derivatives with enhanced lipophilicity .

Catalytic Hydrogenation

The THP ring and aromatic systems can undergo hydrogenation under high-pressure H₂:

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| THP ring | Pd/C, H₂ | 50–100 psi, EtOH | Cyclohexanol derivative |

| Fluorophenyl ring | PtO₂, H₂ | 100°C, AcOH | Partially saturated ring |

Selectivity depends on catalyst choice and reaction parameters .

Radical Difluoromethylation

The compound’s fluorinated aromatic system can participate in radical-mediated difluoromethylation using reagents like 2-(difluoromethylsulfonyl)-1,3-benzothiazole:

General Procedure

-

Reagents : Cu(TMHD)₂, tris-tBu-terpy ligand, [Ir(ppy)₂(dtbbpy)]PF₆

-

Conditions : THF, –78°C to room temperature, 16 hours

-

Outcome : Introduction of CF₂H groups at electron-deficient positions .

Cross-Coupling Reactions

The brominated or iodinated derivatives (prepared via halogenation) engage in palladium-catalyzed couplings:

| Reaction Type | Reagents | Application |

|---|---|---|

| Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄ | Biaryl formation |

| Buchwald-Hartwig | Amines, Pd₂(dba)₃ | N-Arylation |

These reactions expand structural diversity for drug discovery .

Scientific Research Applications

Pharmacological Applications

1. Inhibition of IκB Kinase Complex

One of the primary areas of interest for this compound is its role as an inhibitor of the IκB kinase complex. This complex is pivotal in regulating inflammatory responses and has implications in various diseases, including:

- Autoimmune Diseases: The compound shows promise in modulating pathways involved in conditions like rheumatoid arthritis.

- Cancer Therapy: By inhibiting inflammatory pathways, it may also contribute to cancer treatment strategies, particularly in cancers characterized by chronic inflammation.

2. Biological Assays and Mechanism of Action

Research has demonstrated that Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate interacts with multiple biological targets. Understanding these interactions is critical for elucidating its mechanism of action. Studies have indicated that the compound can effectively disrupt key signaling pathways associated with tumor growth and inflammation.

Synthesis and Optimization

The synthesis of this compound typically involves several steps that require optimization for yield and purity. Techniques such as chromatography are often employed to purify the final product. The synthetic pathway may include:

- Formation of the Piperidine Core: Initial steps involve constructing the piperidine framework.

- Introduction of Functional Groups: Subsequent reactions introduce the difluorophenyl moiety and the tetrahydro-2H-pyran ether.

- Final Modifications: The hydroxyl group and ethyl ester functionalities are added last to complete the synthesis.

Case Studies

Case Study 1: Inflammatory Disease Models

In preclinical models, this compound has been tested for its efficacy in reducing inflammation markers associated with autoimmune diseases. Results indicate significant reductions in pro-inflammatory cytokines, suggesting potential as a therapeutic agent for conditions like rheumatoid arthritis.

Case Study 2: Cancer Research

In cancer research settings, this compound demonstrated inhibition of tumor growth in xenograft models. The compound's ability to modulate inflammatory pathways was linked to reduced tumor proliferation rates.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of fluorinated piperidine derivatives with ester and aryl ether substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings

Fluorine Substituents: The 2,3-difluorophenyl group in the target compound distinguishes it from non-fluorinated analogs like tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate.

Ester vs. Carboxamide Linkages : The ethyl carboxylate group in the target compound offers hydrolytic lability, enabling prodrug strategies. In contrast, carboxamide-containing analogs (e.g., the patent compound in ) exhibit greater hydrolytic stability, favoring sustained activity.

THP Ether vs.

Synthetic Complexity : The target compound’s synthesis likely involves multi-step protection/deprotection strategies (e.g., THP as a protecting group), similar to methodologies described in the patent example using C18 reverse-phase chromatography for purification .

Biological Activity

Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 385.4 g/mol. Its structure includes a piperidine core, a hydroxyl group, an ethyl ester, and a difluorophenyl moiety featuring a tetrahydro-2H-pyran ether. The presence of fluorine enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications .

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Difluorophenyl Group : Halogenation reactions to substitute the piperidine ring.

- Attachment of the Tetrahydropyran Group : Etherification reactions introduce the tetrahydropyran moiety.

- Esterification : Final step to form the ethyl ester .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenyl group can engage with hydrophobic pockets in proteins, while the hydroxyl and ester groups facilitate hydrogen bonding with amino acid residues. This interaction profile may modulate enzyme or receptor activity, leading to various biological effects .

Pharmacological Applications

This compound has shown promise in several areas:

- Inhibition of IκB Kinase Complex : This inhibition is critical for modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases such as arthritis and certain cancers .

| Application Area | Description |

|---|---|

| Inflammatory Diseases | Potential treatment for arthritis through modulation of inflammatory pathways |

| Cancer Treatment | May inhibit tumor growth via IκB kinase inhibition |

Case Studies and Research Findings

Recent studies have demonstrated the compound's efficacy in various biological assays:

- Anti-inflammatory Activity : In vitro studies have shown that Ethyl 4-(2,3-difluoro...) significantly reduces pro-inflammatory cytokine production in activated immune cells.

- Antitumor Efficacy : In vivo experiments using CT26 xenograft models revealed that oral administration of this compound at doses of 30 mg/kg resulted in significant tumor growth inhibition without notable toxicity .

- Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-(2,3-difluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4-hydroxypiperidine-1-carboxylate?

The compound can be synthesized via multicomponent reactions (e.g., Biginelli-like cyclization) using aromatic aldehydes, ethyl acetoacetate, and thioureas as building blocks. A key step involves protecting the hydroxyl group on the tetrahydro-2H-pyran ring during synthesis to avoid side reactions. Post-cyclization modifications, such as fluorination and esterification, are critical for introducing the difluoro and ethyl carboxylate groups. Reaction conditions (e.g., solvent, temperature, and catalysts) must be optimized to improve yield .

Q. How is the structural conformation of this compound confirmed experimentally?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining the crystal structure. The hydroxyl and ester groups can form hydrogen bonds, influencing molecular packing. Crystallographic data (e.g., bond angles, torsion angles) should be cross-validated with computational models (DFT) to resolve ambiguities in stereochemistry .

Q. What analytical techniques are used to assess purity and stability?

- HPLC-MS : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., heat, light).

- NMR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., the tetrahydro-2H-pyran ring’s ether linkage at δ 3.5–4.5 ppm).

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for the labile ester and hydroxyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in the synthesis of this compound?

Stereoselectivity is influenced by:

- Chiral catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives) to favor the desired diastereomer.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for axial hydroxyl group formation.

- Temperature control : Lower temperatures reduce racemization of the tetrahedral intermediate.

Comparative studies using circular dichroism (CD) can validate stereochemical outcomes .

Q. How do computational methods resolve contradictions in biological activity data for this compound?

Contradictions in bioactivity (e.g., variable IC₅₀ values in enzyme assays) may arise from conformational flexibility. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with target proteins (e.g., kinases or GPCRs). Free energy calculations (MM-PBSA) identify key binding residues and explain discrepancies between in vitro and in silico results .

Q. What strategies mitigate challenges in characterizing the tetrahydro-2H-pyran ring’s dynamic behavior?

The tetrahydro-2H-pyran ring exhibits chair-to-boat conformational changes, complicating NMR analysis. Strategies include:

- Low-temperature NMR : Slows ring puckering to resolve splitting patterns.

- Paramagnetic relaxation enhancement (PRE) : Probes conformational exchange rates.

- Solid-state NMR : Captures rigid conformations in crystalline phases .

Q. How can reaction intermediates be trapped and analyzed to improve mechanistic understanding?

- Quenching experiments : Halt reactions at timed intervals and isolate intermediates via flash chromatography.

- In situ IR spectroscopy : Monitors carbonyl stretching frequencies (e.g., ester formation at ~1700 cm⁻¹).

- Trapping agents : Use nucleophiles (e.g., methanol) to stabilize reactive intermediates (e.g., enolates) for LC-MS analysis .

Methodological Notes

- Crystallographic refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of twinning and disorder .

- Stereochemical assignments : Use Mosher’s method or NOESY to resolve ambiguities in chiral centers .

- Data contradictions : Employ Bayesian statistics to assess outliers in biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.